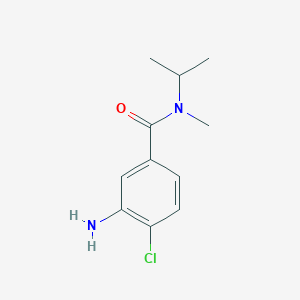

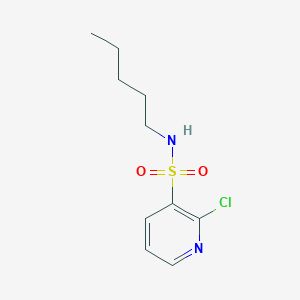

![molecular formula C5HBrN2O2S2 B2536916 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid CAS No. 1231052-04-2](/img/structure/B2536916.png)

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as BTTC, has been a topic of interest due to their presence in many natural products like antibiotics, vitamins, hormones, etc . The Hurd–Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, is one of the methods used for the synthesis of thiadiazole compounds .

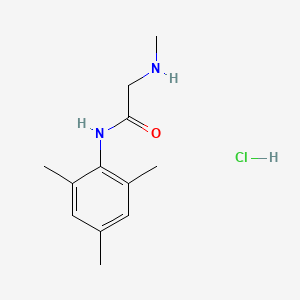

Molecular Structure Analysis

The InChI code for BTTC is 1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10) . This indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms in the molecule .

Physical And Chemical Properties Analysis

Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds structurally related to 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid, have been evaluated for their corrosion inhibition performances on iron metals. Quantum chemical parameters and molecular dynamics simulations were performed, showing good agreement with experimental results, suggesting these compounds' effectiveness in corrosion prevention Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron (Kaya et al., 2016).

Antimicrobial Activities

Several studies have synthesized and tested the antimicrobial activities of thiadiazole derivatives. These compounds have demonstrated effectiveness against various microorganisms, including Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli, suggesting their potential as antimicrobial agents Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles (Atta et al., 2011).

Photodynamic Therapy and Fluorescence

Compounds containing thiadiazole units have been investigated for their photophysical properties, showing potential applications in photodynamic therapy and as fluorescent materials. The study on benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres, including thiadiazole derivatives, explored their angiotensin II receptor antagonistic activities, which could be leveraged in developing new therapeutic agents Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres (Kohara et al., 1996).

Safety and Hazards

BTTC is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

It is known that the compound is synthesized via nucleophilic substitution

Biochemical Pathways

It is known that the compound is synthesized via nucleophilic substitution , which could potentially affect various biochemical pathways.

Result of Action

Some derivatives of thiadiazole have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria

properties

IUPAC Name |

5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNWWSBUFDOICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC2=C1SN=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)